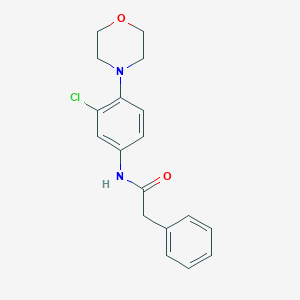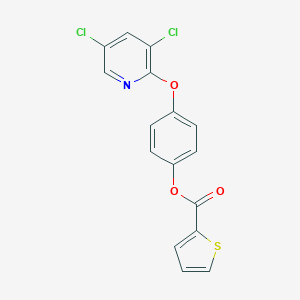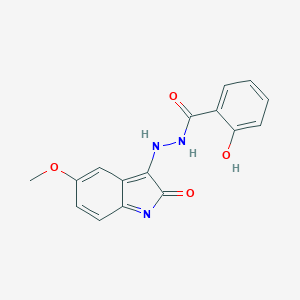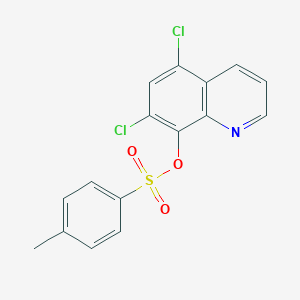
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is also known by its chemical name, Fimasartan, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
Fimasartan works by inhibiting the activity of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure. By blocking the activity of angiotensin II, Fimasartan helps to relax blood vessels and lower blood pressure. This mechanism of action has been extensively studied and has been found to be highly effective in the treatment of hypertension.
Biochemical and Physiological Effects
Fimasartan has been found to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and decrease inflammation. Fimasartan has also been found to have antioxidant properties, which may help to protect against oxidative stress and prevent the development of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fimasartan has a number of advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it ideal for use in large-scale studies. Fimasartan is also highly stable, which allows for long-term storage and use in experiments over extended periods of time. However, Fimasartan also has some limitations, including its high cost and limited solubility in some solvents.
Direcciones Futuras
There are a number of future directions for research on Fimasartan. One area of interest is the development of new formulations of Fimasartan that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the long-term effects of Fimasartan on cardiovascular health and to identify any potential side effects or adverse reactions. Finally, Fimasartan may have potential applications in the treatment of other diseases beyond hypertension, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis method for Fimasartan involves the reaction of 2-fluoroaniline and 4-methylphenylsulfonyl chloride in the presence of a base to form 2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine. This process has been optimized to produce high yields of pure Fimasartan, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
Fimasartan has been extensively studied for its potential applications in medicine and drug development. It has been found to have potent antihypertensive effects, making it a promising candidate for the treatment of hypertension. Fimasartan has also been studied for its potential applications in the treatment of other cardiovascular diseases, such as heart failure and stroke.
Propiedades
Fórmula molecular |
C18H17FN2O3S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-8-10-13(11-9-12)25(22,23)17-18(21(2)3)24-16(20-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
Clave InChI |
WZGXXQAZQKHAFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)



![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

